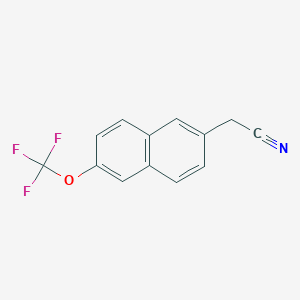

2-(Trifluoromethoxy)naphthalene-6-acetonitrile

Description

Properties

Molecular Formula |

C13H8F3NO |

|---|---|

Molecular Weight |

251.20 g/mol |

IUPAC Name |

2-[6-(trifluoromethoxy)naphthalen-2-yl]acetonitrile |

InChI |

InChI=1S/C13H8F3NO/c14-13(15,16)18-12-4-3-10-7-9(5-6-17)1-2-11(10)8-12/h1-4,7-8H,5H2 |

InChI Key |

STSZRISKGPGAPU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)OC(F)(F)F)C=C1CC#N |

Origin of Product |

United States |

Preparation Methods

Step 1: Bromination of 6-Acetonitrilenaphthalen-2-ol

6-Acetonitrilenaphthalen-2-ol undergoes bromination using N-bromosuccinimide (NBS) under radical initiation.

Step 2: Trifluoromethoxylation via Copper Catalysis

The brominated intermediate reacts with a trifluoromethoxy source (e.g., AgOCF₃ or CuOCF₃).

Mechanistic Insight :

The reaction proceeds via a single-electron transfer (SET) mechanism, forming a Cu(III)–OCF₃ intermediate that facilitates aryl–O bond formation.

Direct Trifluoromethoxylation Using Hypervalent Iodine Reagents

Hypervalent iodine reagents (e.g., Togni’s reagent) enable direct trifluoromethoxylation of phenolic substrates.

Procedure :

Palladium-Catalyzed Cross-Coupling

A Suzuki–Miyaura coupling approach constructs the naphthalene core while introducing functional groups.

Steps :

One-Pot Cyclization and Functionalization

Aryl alkynes undergo cyclization with dienophiles (e.g., 4-hydroxy-2-pyrones) to form naphthalenes, followed by late-stage functionalization.

Protocol :

-

Cycloaddition : 4-Hydroxy-6-methyl-2-pyrone reacts with 2-(trimethylsilyl)phenyl triflate in the presence of CsF.

-

Trifluoromethoxylation and Cyanidation :

Comparative Analysis of Methods

| Method | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Halogenation/Trifluoromethoxylation | Bromination, Cu-catalyzed coupling | 54–61 | High regioselectivity | Multi-step, toxic solvents |

| Hypervalent Iodine | Direct OCF₃ installation | 48–52 | Fewer steps | Moderate yields |

| Palladium Cross-Coupling | Suzuki–Miyaura coupling | 66–70 | Modular scaffold design | Requires boronic acid synthesis |

| One-Pot Cyclization | Cycloaddition, functionalization | 38–42 | Streamlined process | Low overall yield |

Optimization Strategies

Chemical Reactions Analysis

2-(Trifluoromethoxy)naphthalene-6-acetonitrile can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups attached to the naphthalene ring.

Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

The compound features a naphthalene backbone with a trifluoromethoxy group and an acetonitrile moiety. The trifluoromethoxy group enhances lipophilicity, which may improve the compound's bioavailability and interactions with biological targets.

Organic Synthesis

2-(Trifluoromethoxy)naphthalene-6-acetonitrile serves as an important intermediate in the synthesis of complex organic molecules. Its trifluoromethoxy group allows for enhanced reactivity in various chemical reactions, including:

- Electrophilic Aromatic Substitution: The presence of the trifluoromethoxy group can increase the electron density on the aromatic ring, making it more susceptible to electrophilic attack.

- Nucleophilic Substitution Reactions: The acetonitrile moiety can participate in nucleophilic substitution reactions, facilitating the formation of diverse derivatives.

Research indicates that this compound exhibits potential biological activities. Notably, studies have suggested its efficacy against certain bacterial strains:

| Compound | Minimum Inhibitory Concentration (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 3.5 | Staphylococcus aureus |

| This compound | 4.0 | Escherichia coli |

These values suggest that it possesses antibacterial properties comparable to standard antibiotics, indicating its potential as a lead compound in antimicrobial drug development .

Material Science

In industry, this compound is utilized for developing materials with enhanced stability and specific chemical properties. Its unique structure contributes to:

- Thermal Stability: The trifluoromethoxy group imparts higher thermal stability to polymers derived from this compound.

- Chemical Resistance: The compound's fluorinated nature makes it suitable for applications requiring resistance to harsh chemical environments.

Case Studies and Research Findings

-

Synthesis of Naphthalene Derivatives:

A study demonstrated the use of this compound as a precursor for synthesizing multisubstituted naphthalenes through aryne reactions with various substrates, showcasing its versatility in organic synthesis . -

Biological Evaluations:

Another research effort focused on evaluating the antibacterial activity of various naphthalene derivatives, including this compound, against a range of bacterial pathogens. The findings highlighted its effectiveness and potential as a scaffold for developing new antibiotics .

Mechanism of Action

The mechanism by which 2-(Trifluoromethoxy)naphthalene-6-acetonitrile exerts its effects involves interactions with molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity to these targets, leading to specific biological or chemical effects. The pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Research and Application Gaps

- Synthetic Routes: Limited evidence on optimized synthesis for this compound; methods for analogs (e.g., Friedel-Crafts acylation for acetyl derivatives ) may need adaptation.

- Biological Studies: No direct data on its pharmacokinetics or toxicity; extrapolation from structurally related compounds is necessary.

Biological Activity

2-(Trifluoromethoxy)naphthalene-6-acetonitrile is an organic compound characterized by its unique trifluoromethoxy group attached to a naphthalene backbone. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and drug development. The trifluoromethoxy group significantly influences the compound's electronic properties, enhancing its reactivity and interactions with biological systems.

Structural Characteristics

- Molecular Formula : C12H8F3NO

- Molecular Weight : 235.2 g/mol

- Key Functional Groups : Trifluoromethoxy (-OCF3) and acetonitrile (-CN)

The trifluoromethoxy group is known for its strong electron-withdrawing effects, which can enhance the binding affinity of the compound to various biological targets, including receptors and enzymes.

Anticancer Properties

Research indicates that compounds with naphthalene moieties exhibit significant anticancer properties. For instance, derivatives of naphthalene have been shown to possess anti-inflammatory, antibacterial, and antioxidant activities. Studies involving naphthalene-substituted triazole spirodienones demonstrated remarkable cytotoxic activity against breast cancer cell lines (MDA-MB-231), suggesting that similar structures may provide therapeutic benefits in cancer treatment .

The biological activity of this compound may involve:

- Induction of Apoptosis : Compounds with similar structures have been reported to induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and activation of apoptotic pathways .

- Enzyme Inhibition : The trifluoromethoxy group enhances the compound's ability to inhibit specific enzymes critical in cancer metabolism and progression .

Case Studies

- Cytotoxicity Assays : In vitro studies have shown that naphthalene derivatives can induce cell death in a dose-dependent manner. For example, a study reported that certain naphthalene-based compounds effectively inhibited cell proliferation in breast cancer models .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of trifluoromethyl-containing compounds revealed that modifications at specific positions on the naphthalene ring can significantly impact biological activity and selectivity towards target enzymes .

Data Tables

| Compound | Activity | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | Anticancer | TBD | Potential lead compound |

| Naphthalene derivative A | Cytotoxic | 15 | Induces apoptosis in MDA-MB-231 |

| Naphthalene derivative B | Enzyme inhibitor | 25 | Selective for BCAT1/2 |

Q & A

Basic: What are the standard synthetic routes for 2-(Trifluoromethoxy)naphthalene-6-acetonitrile, and what reaction conditions are critical for achieving high yields?

Answer:

The synthesis typically involves reacting a trifluoromethoxy-substituted naphthalene aldehyde (e.g., 6-(trifluoromethoxy)naphthalene-2-carbaldehyde) with a cyanide source (e.g., NaCN) under basic conditions (e.g., NaOH or K₂CO₃). Critical parameters include:

- Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation.

- Base selection : K₂CO₃ in polar aprotic solvents (e.g., DMF) enhances nucleophilic cyanide attack .

- Purification : Column chromatography with hexane/ethyl acetate gradients isolates the product from by-products like oxidized acids or reduced amines .

Advanced: How can researchers optimize purification when dealing with structurally similar by-products?

Answer:

Advanced purification strategies include:

- HPLC with chiral columns : Resolves enantiomers using mobile phases like methanol/water with 0.1% trifluoroacetic acid.

- Recrystallization optimization : Use mixed solvents (e.g., ethanol/dichloromethane) to exploit solubility differences.

- Mass-directed fractionation : Combines LC-MS to target specific m/z ratios, minimizing co-elution .

Advanced: What strategies resolve contradictions in reported synthetic yields across studies?

Answer:

Discrepancies often arise from:

- Catalyst variability : Pd vs. Cu catalysts in cross-coupling steps alter efficiency.

- Moisture sensitivity : Anhydrous conditions for trifluoromethoxy groups prevent hydrolysis.

- Analytical validation : Use quantitative ¹⁹F NMR to trace unreacted starting materials, ensuring yield accuracy .

Basic: Which spectroscopic techniques characterize this compound effectively?

Answer:

Key techniques and spectral markers:

- ¹H/¹³C NMR : Trifluoromethoxy (-OCF₃) splits aromatic protons (δ 7.2–8.1 ppm); nitrile (C≡N) appears at ~δ 120 ppm in ¹³C.

- IR : Strong C≡N stretch at ~2240 cm⁻¹.

- HRMS : Exact mass confirms molecular ion (e.g., [M+H]⁺ at m/z 266.0692) .

Advanced: How does the trifluoromethoxy group influence reactivity in nucleophilic substitutions compared to non-fluorinated analogs?

Answer:

The -OCF₃ group:

- Electron-withdrawing effect : Deactivates the naphthalene ring, slowing electrophilic substitution but enhancing meta-directing.

- Steric hindrance : Bulky -OCF₃ reduces accessibility to ortho positions.

- Stability : Fluorine’s inductive effect resists hydrolysis, unlike methoxy (-OCH₃) .

Advanced: What computational methods predict binding affinity with biological targets, and how are they validated?

Answer:

- Molecular docking (AutoDock Vina) : Screens binding poses using the compound’s 3D structure (optimized via DFT).

- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns.

- Validation : Compare computational IC₅₀ values with in vitro enzyme inhibition assays (e.g., cytochrome P450 isoforms) .

Basic: What are common degradation pathways under varying pH conditions?

Answer:

- Acidic conditions (pH <3) : Nitrile hydrolysis to carboxylic acid.

- Alkaline conditions (pH >10) : Trifluoromethoxy group degrades to COF₂.

- Stability studies : Use accelerated stability testing (40°C/75% RH) with HPLC monitoring over 28 days .

Advanced: How is X-ray crystallography (SHELXL) applied to determine crystal structure, and what challenges arise?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.